molecular formula C25H23ClN2OS B2466564 N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide CAS No. 850917-47-4

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide

Cat. No. B2466564
M. Wt: 434.98
InChI Key: GGSOZGIWWGUDKA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indole ring, a thioether linkage, and a propanamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the thioether linkage, and the attachment of the propanamide group. The exact synthetic route would depend on the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole ring and the propanamide group would likely contribute to the compound’s overall shape and polarity.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the indole ring might undergo electrophilic substitution reactions, while the thioether linkage could be involved in oxidation or reduction reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups.


Scientific Research Applications

Crystal Structure and Computational Study

The molecular structure of related thioamide derivatives has been explored through X-ray diffraction, proton NMR (1H NMR), Fourier Transform Infra-Red (FT-IR), and Fourier Transform Raman (FT-Raman) spectroscopy. Computational methods like B3LYP and RHF have been used for geometry optimization and vibrational frequency calculations, showing a high degree of agreement between experimental and theoretical data. This highlights the compound's potential in materials science and molecular engineering (Prasanth et al., 2015).

Anticancer Evaluation

Another area of application is in anticancer research, where derivatives of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide have been synthesized and evaluated for anticancer activity against several cancer cell lines. These studies have shown moderate to excellent anticancer activity, indicating the potential of these compounds in developing new anticancer therapies (Ravinaik et al., 2021).

Urease Inhibition

Research has also focused on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides for their urease inhibitory potential. These compounds have been found to be potent inhibitors, suggesting applications in treating diseases related to urease activity, such as gastric infections caused by Helicobacter pylori (Nazir et al., 2018).

Antimicrobial Activity

The synthesis and characterization of new thiourea derivatives have shown significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings open up possibilities for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Cholinesterase Inhibition

Derivatives have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. This suggests their potential use in treating neurodegenerative diseases like Alzheimer's by modulating cholinesterase activity (Riaz et al., 2020).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should be followed to minimize risk.


Future Directions

Further research could explore the synthesis, characterization, and potential applications of this compound. This might include studies to optimize its synthesis, investigations of its reactivity, and screening for biological activity.


Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and specific analysis, further research and experimentation would be needed. If you have access to a laboratory and the necessary resources, you could consider conducting your own experiments to learn more about this compound. Always remember to follow all safety guidelines when handling chemical substances.


properties

IUPAC Name

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2OS/c26-20-13-11-19(12-14-20)24-25(21-8-4-5-9-22(21)28-24)30-17-16-27-23(29)15-10-18-6-2-1-3-7-18/h1-9,11-14,28H,10,15-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSOZGIWWGUDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide

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